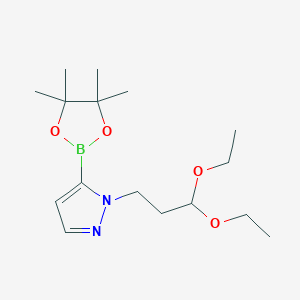

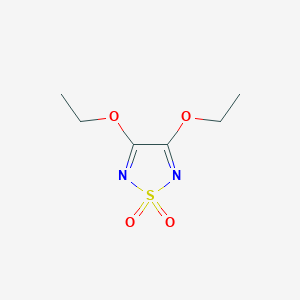

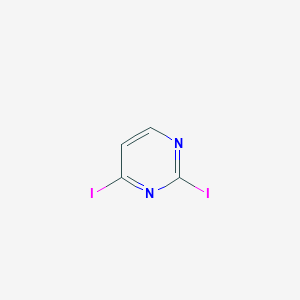

![molecular formula C14H14N2O3S B1310738 (E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid CAS No. 331962-63-1](/img/structure/B1310738.png)

(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid" is a derivative of tetrahydrobenzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This class of compounds is known for its potential biological activities, including anti-rheumatic properties as demonstrated by similar compounds such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes .

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives typically involves the reaction of thiocarbamoyl derivatives with metal ions or other reactants. For instance, the synthesis of the compound mentioned in was achieved by reacting thiocarbamoyl derivatives with Co(II), Cu(II), and Zn(II) acetate to form metal complexes. These methods could potentially be adapted for the synthesis of "(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid" by choosing appropriate reactants and conditions.

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by techniques such as UV-Vis, IR, (1)H NMR, and EPR spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, the crystal structure of a related compound was determined to be orthorhombic with specific cell dimensions, and the molecule was found to have planar thiophene and benzene rings .

Chemical Reactions Analysis

Compounds like "(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid" may undergo various chemical reactions, including interactions with metal ions to form complexes . The reactivity of the cyano and carbamoyl groups could also lead to further chemical transformations, potentially yielding a range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives can be influenced by their molecular structure. The presence of electron-withdrawing groups like cyano and the rigid structure provided by the tetrahydrobenzo[b]thiophene core can affect properties such as solubility, melting point, and reactivity. The metal complexes of these compounds may exhibit unique conductance, thermal stability, and magnetic properties, as seen in . Additionally, intermolecular interactions, such as hydrogen bonding, can play a significant role in the stability and crystallinity of these compounds .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.

Eigenschaften

IUPAC Name |

(E)-4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-2-3-9-10(7-15)14(20-11(9)6-8)16-12(17)4-5-13(18)19/h4-5,8H,2-3,6H2,1H3,(H,16,17)(H,18,19)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOUYIUVVDCPNH-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

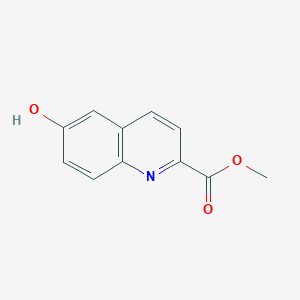

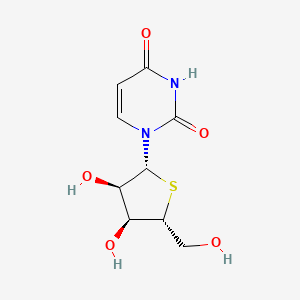

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

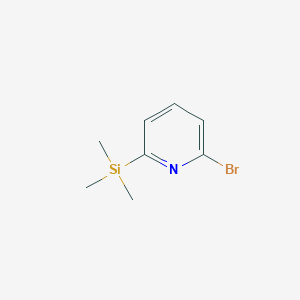

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)

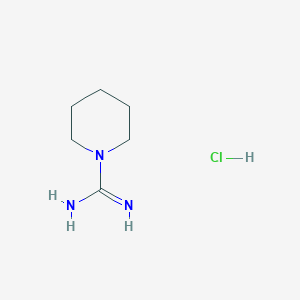

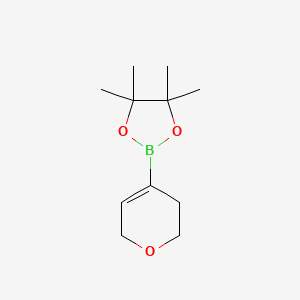

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)